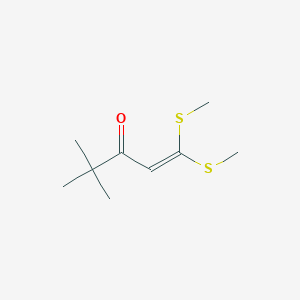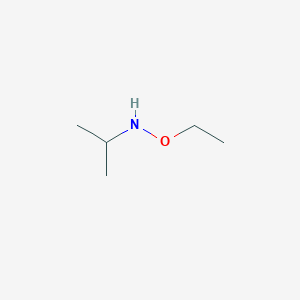![molecular formula C8H4F3NOS B3269721 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one CAS No. 51550-10-8](/img/structure/B3269721.png)
5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Overview
Description
5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of a trifluoromethyl group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanogenesis process, which is responsible for the production of melanin, a pigment found in the skin, hair, and eyes .
Mode of Action
This compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This results in a decrease in melanin production .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the action of tyrosinase . This enzyme catalyzes the oxidation of tyrosine to DOPAquinone, a key step in melanin synthesis . By inhibiting tyrosinase, this compound reduces melanin production .
Result of Action
The primary result of the action of this compound is the inhibition of melanin production . In B16F10 murine melanoma cells, the compound dose-dependently and significantly inhibited melanin production intracellularly . Furthermore, the inhibition of melanin production was found to be partially due to the inhibition of tyrosinase glycosylation and the suppression of melanogenesis-associated genes .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been studied for their potential as tyrosinase inhibitors . Tyrosinase is a key enzyme in the production of melanin, and inhibitors of this enzyme are of interest in the treatment of hyperpigmentation disorders .
Cellular Effects
Related compounds have been shown to inhibit melanin production in B16F10 murine melanoma cells . This suggests that 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one may have similar effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis . This inhibition is thought to occur through competitive inhibition of the enzyme, preventing it from catalyzing the oxidation of phenolic compounds .
Metabolic Pathways
Given its structural similarity to known tyrosinase inhibitors, it may interact with enzymes involved in melanin synthesis .
Subcellular Localization
Given its potential role as a tyrosinase inhibitor, it may be localized to melanosomes, the subcellular organelles where melanin synthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with trifluoromethylating agents under specific conditions. One common method is the reaction of 2-aminobenzothiazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a tyrosinase inhibitor, which is relevant in the treatment of hyperpigmentation disorders.
Biological Studies: It is used in studies related to enzyme inhibition and antioxidant activity.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-trifluoromethylbenzothiazole: Similar in structure but with an amino group instead of a carbonyl group.
4-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol: Contains additional hydroxyl groups on the benzene ring.
Uniqueness
5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability and reactivity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCXVFULKHJLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3269665.png)
![5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B3269667.png)





![[1,1'-Biphenyl]-3-ol, benzoate](/img/structure/B3269713.png)


